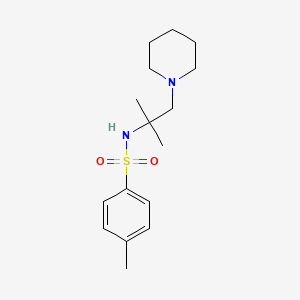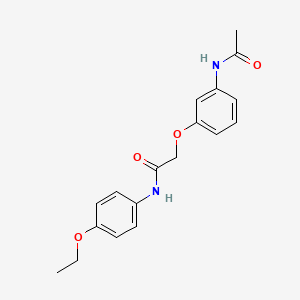
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamido group attached to a phenoxy ring, which is further connected to an ethoxyphenyl group through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of 3-acetamidophenol: This can be achieved by acetylation of 3-aminophenol using acetic anhydride.
Etherification: The 3-acetamidophenol is then reacted with 2-chloroacetyl chloride to form 2-(3-acetamidophenoxy)acetyl chloride.
Amidation: Finally, the 2-(3-acetamidophenoxy)acetyl chloride is reacted with 4-ethoxyaniline to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major products may include carboxylic acids or ketones.
Reduction: The major products may include amines or alcohols.
Substitution: The products depend on the nucleophile used; for example, using sodium hydroxide may yield phenolic derivatives.
Scientific Research Applications
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-acetamidophenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(3-acetamidophenoxy)-N-(4-propoxyphenyl)acetamide
- 2-(3-acetamidophenoxy)-N-(4-butoxyphenyl)acetamide
Uniqueness
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, the ethoxy derivative may exhibit distinct properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-16-9-7-14(8-10-16)20-18(22)12-24-17-6-4-5-15(11-17)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGYEOSWUSUHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 2-[2-(ETHYLSULFANYL)-1,3-BENZODIAZOL-1-YL]ACETATE](/img/structure/B5805081.png)
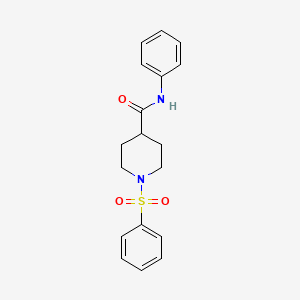
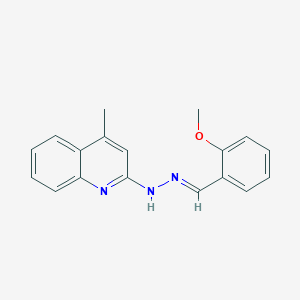
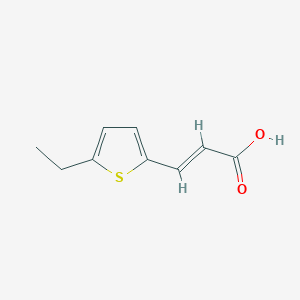
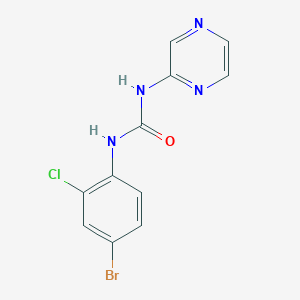
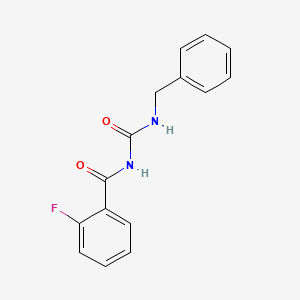
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![N-[2-(butanoylamino)phenyl]-4-tert-butylbenzamide](/img/structure/B5805130.png)
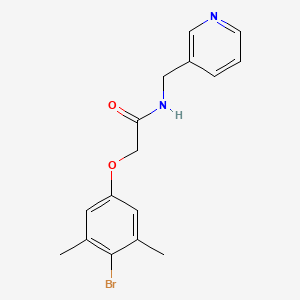
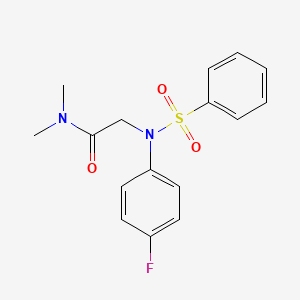
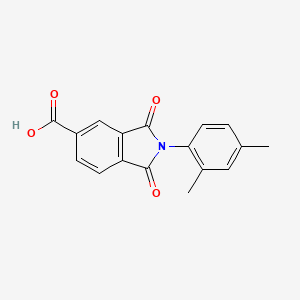
![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
